N-[3-(aminomethyl)phenyl]methanesulfonamide
Descripción
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJHDMFGIXROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440884 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114100-09-3 | |
| Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(aminomethyl)phenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reductive Amination Pathways
An alternative approach utilizes reductive amination of 3-nitrobenzaldehyde derivatives. For example:
-
Intermediate Synthesis: 3-Nitrobenzaldehyde is condensed with methylamine to form a Schiff base.
-
Reduction: Sodium borohydride or hydrogenation (Pd/C catalyst) reduces the imine to 3-(aminomethyl)nitrobenzene.
-
Sulfonylation: Methanesulfonyl chloride is introduced to form the target compound.
This route achieves higher regioselectivity but requires additional steps for nitro-group reduction and purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from analogous sulfonamide syntheses reveal critical solvent-dependent outcomes:
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Toluene | 82 | 95 | <5% disubstituted |
| THF | 75 | 88 | 12% over-sulfonated |
| Dichloromethane | 78 | 92 | 8% chloride adduct |
Toluene is preferred for its balance of yield and purity, aligning with industrial protocols in patent CN106431942A.
Catalytic and Stoichiometric Considerations
-
Base Selection: Triethylamine outperforms NaOH in minimizing hydrolysis of methanesulfonyl chloride (≤2% vs. 10% side reactions).
-
Molar Ratios: A 1:1.05 ratio of 3-(aminomethyl)aniline to methanesulfonyl chloride maximizes conversion while limiting excess reagent waste.
Industrial-Scale Production Techniques
Batch Process Design
The patent CN106431942A outlines a scalable method for related sulfonamides, adaptable to this compound:
-
Reaction: Combine 3-(aminomethyl)aniline and methanesulfonyl chloride in toluene at 25°C.
-
Quenching: Add dilute HCl to neutralize excess base.
-
Extraction: Separate organic layers and wash with saturated NaCl.
-
Distillation: Recover toluene under reduced pressure (40 mmHg, 60–70°C).
-
Crystallization: Recrystallize from ethanol/water for ≥99% purity.
This method reduces reliance on hazardous solvents like acetonitrile, aligning with green chemistry principles.
Continuous Flow Synthesis
Emerging techniques employ microreactors to enhance heat transfer and mixing:
-
Residence Time: 5–10 minutes at 50°C.
-
Yield Improvement: 90% vs. 78% in batch processes.
-
Challenges: Clogging risks due to intermediate precipitates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Mitigation Strategies
Byproduct Formation
-
Disubstitution: Controlled reagent addition rates reduce bis-sulfonamide formation.
-
Hydrolysis: Anhydrous conditions and molecular sieves stabilize methanesulfonyl chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Batch Sulfonylation | 82 | 95 | High | 120 |
| Reductive Amination | 75 | 88 | Moderate | 180 |
| Continuous Flow | 90 | 97 | Emerging | 200 |
The batch method remains dominant due to its cost-effectiveness and established protocols .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(aminomethyl)phenyl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of sulfonamide derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-[3-(aminomethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(aminomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Key Features :
- The meta-substitution pattern influences steric and electronic properties, affecting biological activity and crystallinity .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Pharmacological Activity
- Anticancer Activity: Analogs with amide-coupled sulfonamides (e.g., benzene sulfonamide-phenyl amide hybrids) showed cytotoxicity against cancer cell lines (IC₅₀: 1.5–8.2 μM) . The target compound’s aminomethyl group may enhance cellular uptake but requires validation .
- Antiviral Potential: Analogs with bulky aryl groups (e.g., benzoyl-pyrazole derivatives) exhibited strong docking scores (-9.2 to -10.1 kcal/mol) against viral targets . The target compound’s simpler structure may limit antiviral efficacy unless modified .
Physicochemical Properties
Key Findings and Implications
Substituent Position Matters :
- Meta-substituted analogs (e.g., target compound) exhibit distinct crystallinity and hydrogen-bonding patterns compared to para-substituted isomers .
Biological Activity Correlations: Bulky substituents (e.g., benzoyl, ethoxyphenyl) enhance antiviral activity but reduce solubility . Aminomethyl groups balance hydrophilicity and target engagement, making them promising for anticancer drug design .
Synthetic Challenges :
- Protecting group strategies (e.g., tert-butyl carbamate) are critical for preserving reactive amines in the target compound .
Actividad Biológica
N-[3-(aminomethyl)phenyl]methanesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features an aminomethyl group attached to a phenyl ring, along with a methanesulfonamide moiety. The synthesis typically involves the reaction of 3-(aminomethyl)aniline with methanesulfonyl chloride, yielding a compound with notable pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a selective inhibitor of several kinases, which play critical roles in cell signaling pathways. Its aminomethyl group can form hydrogen bonds with active sites on enzymes, influencing their activity and leading to potential therapeutic effects.
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Antihypertensive Agents : Some derivatives exhibit efficacy in lowering blood pressure in animal models, indicating potential use in treating hypertension.
- Neurological Disorders : The compound has been investigated for its ability to inhibit phenylethanolamine N-methyltransferase (PNMT), which may be beneficial in conditions related to catecholamine regulation.
- Cancer Treatment : It shows promise as an anticancer agent through its inhibition of specific kinases involved in tumor growth and progression .
Data Table: Biological Activity Overview
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- In vitro Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values ranged from 0.5 to 7.10 μM, demonstrating its potency in inhibiting cancer cell proliferation .
- Pharmacological Characterization : A study characterized the pharmacological profile of this compound derivatives, revealing selective activation of adrenergic receptors which can lead to vasoconstriction—a key mechanism for managing cardiovascular conditions.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the phenyl ring or sulfonamide group can significantly impact the compound's potency and selectivity against specific biological targets, paving the way for the design of more effective derivatives.
Q & A
Basic: What are the key synthetic routes for N-[3-(aminomethyl)phenyl]methanesulfonamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves functionalizing a phenyl ring with an aminomethyl group followed by sulfonylation. A plausible route includes:
Nitration/Reduction : Start with 3-nitrobenzylamine, reduce the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
Sulfonylation : React the resulting 3-(aminomethyl)aniline with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (triethylamine) to form the sulfonamide .
Optimization : Control temperature (0–25°C) to minimize side reactions. Use stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- HPLC : Assess purity (>98%) and monitor degradation under stress conditions (e.g., pH, temperature) using C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
- δ 3.0 ppm (singlet, SO₂CH₃).
- δ 4.2 ppm (s, NH₂CH₂).
- Aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (MW 214.26 g/mol) via ESI-MS (positive mode, [M+H]⁺ = 215.27) .
Advanced: How does the aminomethyl group’s position on the phenyl ring influence bioactivity compared to other regioisomers?
Answer:
The meta-position of the aminomethyl group enhances steric accessibility for target binding. For example:
- Antimicrobial Activity : Meta-substituted derivatives show higher bacterial growth inhibition (MIC 8–16 µg/mL against S. aureus) than para-analogs (MIC >32 µg/mL) due to improved membrane penetration .
- Enzyme Binding : Molecular docking reveals stronger hydrogen bonding between the meta-aminomethyl group and catalytic residues of dihydrofolate reductase (DHFR) (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for ortho) .
Methodology : Compare regioisomers via kinetic assays (IC₅₀) and crystallography to map binding interactions .
Advanced: What in vitro models are suitable for evaluating anticancer activity, and how should IC₅₀ data be contextualized?
Answer:
- Cell Lines : Use adherent cancer lines (e.g., MCF-7, HeLa) in 72-hour MTT assays. Include normal cell controls (e.g., HEK293) to assess selectivity .
- IC₅₀ Interpretation :
- IC₅₀ <10 µM: High potency (prioritize for in vivo studies).
- IC₅₀ 10–50 µM: Moderate (optimize via structural analogs).
- IC₅₀ >50 µM: Low (re-evaluate lead status).
Mechanistic Follow-Up : Perform apoptosis assays (Annexin V/PI staining) and caspase-3 activation to confirm programmed cell death .
Advanced: How can conflicting data on antimicrobial efficacy of sulfonamide derivatives be resolved?
Answer:
Discrepancies often arise from:
- Structural Variations : Compare substituent effects (e.g., electron-withdrawing groups reduce potency in Gram-negative bacteria due to impaired uptake) .
- Assay Conditions : Standardize broth microdilution (CLSI guidelines) to control pH, inoculum size, and incubation time .
Case Study : this compound shows 90% growth inhibition in E. coli at 20 µg/mL under aerobic conditions but <50% under anaerobic conditions, highlighting oxygen-dependent mechanisms .
Advanced: What strategies elucidate target engagement mechanisms for this compound?
Answer:
- Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) or TR-FRET .
- SPR Spectroscopy : Measure binding kinetics (kₐ/kₐₜₕ) to immobilized DHFR or carbonic anhydrase IX .
- Mutagenesis Studies : Engineer DHFR mutants (e.g., Arg72Ala) to identify critical binding residues via loss-of-function analysis .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Answer:
- Hydrophobic Modifications : Introduce halogens (F, Cl) at the phenyl ring’s para-position to enhance lipophilicity (logP >2.5) and blood-brain barrier penetration .
- Bioisosteres : Replace sulfonamide with phosphonamide to improve metabolic stability (t₁/₂ >4 h in liver microsomes) .
Validation : Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
